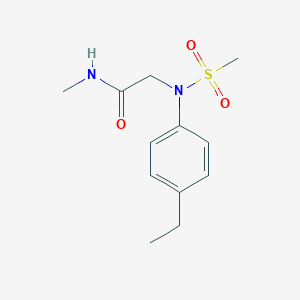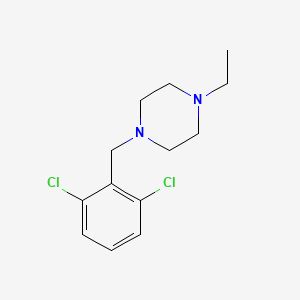![molecular formula C18H18FNO2S B5740210 4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)
4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as FBM and is synthesized through a specific method that involves the use of different reagents and solvents.
作用机制
FBM exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cancer progression, such as matrix metalloproteinases and histone deacetylases. FBM also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. Additionally, FBM has been found to inhibit the production of inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
FBM has been shown to have a variety of biochemical and physiological effects. In cancer cells, FBM induces apoptosis and inhibits the activity of enzymes that are involved in cancer progression. In addition, FBM has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. FBM has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
FBM has several advantages for lab experiments. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. FBM has also been found to have anti-inflammatory properties, which could be useful in the study of inflammatory diseases. However, FBM has some limitations for lab experiments. It is a relatively new compound, and there is still limited research on its safety and efficacy. Additionally, FBM is a complex compound that requires a multi-step synthesis process, which could make it difficult to produce in large quantities.
未来方向
There are several future directions for research on FBM. One direction is to further investigate its potential applications in cancer treatment. Research could focus on optimizing the synthesis method of FBM and studying its safety and efficacy in animal models. Additionally, research could explore the potential of FBM in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Another future direction could be to study the mechanism of action of FBM in more detail, to gain a better understanding of how it exerts its effects on cancer cells and other cell types.
合成方法
FBM is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-fluorobenzaldehyde with thiourea to produce 4-fluorobenzylthiourea. The second step involves the reaction of 4-fluorobenzylthiourea with 4-chlorobenzoyl chloride in the presence of triethylamine to produce 4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine. The final product is purified through column chromatography to obtain a pure compound.
科学研究应用
FBM has potential applications in medicine, specifically in the treatment of cancer. Research has shown that FBM inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. FBM has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression. Furthermore, FBM has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-15-7-5-14(6-8-15)13-23-17-4-2-1-3-16(17)18(21)20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYYAONIVGFRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5740150.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)


![3-(2-chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5740238.png)
